Myristic acid-d27

描述

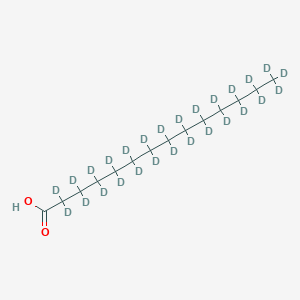

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-RZVOLPTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583616 |

Source

|

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-41-5 |

Source

|

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60658-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Abundance of Deuterated Myristic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of deuterated myristic acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of isotopic distribution in this common saturated fatty acid. This document summarizes quantitative data, details experimental protocols for isotopic analysis, and visualizes relevant biological pathways.

Introduction to Myristic Acid and Isotopic Abundance

Myristic acid, systematically known as tetradecanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH.[1][2][3] It is a ubiquitous component of animal and vegetable fats and plays a crucial role in various biological processes, including protein modification and cell signaling.

The atoms that constitute myristic acid (carbon, hydrogen, and oxygen) exist in nature as a mixture of stable isotopes. The study of the natural abundance of these isotopes in biological molecules is critical for a variety of scientific applications, including metabolic tracing, environmental science, and the development of deuterated drugs. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, can exhibit altered metabolic stability and pharmacokinetic properties.

Quantitative Data: Natural Abundance of Stable Isotopes

The natural abundance of an isotopologue of myristic acid is determined by the statistical probability of the occurrence of each of its constituent isotopes. The following tables summarize the natural abundances of the stable isotopes of hydrogen, carbon, and oxygen, and the elemental composition of myristic acid.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H (Deuterium) | 2.014102 | 0.015 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Oxygen | ¹⁶O | 15.994915 | 99.762 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.200 |

Data sourced from publicly available isotopic abundance information.[4][5][6][7]

**Table 2: Elemental Composition of Myristic Acid (C₁₄H₂₈O₂) **

| Element | Number of Atoms |

| Carbon (C) | 14 |

| Hydrogen (H) | 28 |

| Oxygen (O) | 2 |

Calculated Natural Abundance of Singly-Deuterated Myristic Acid

The probability of a single hydrogen atom in a myristic acid molecule being deuterium (²H) can be calculated based on the natural abundance of deuterium (approximately 0.015%). Myristic acid has 28 hydrogen atoms.

The approximate natural abundance of a myristic acid molecule containing exactly one deuterium atom (a singly-deuterated myristic acid isotopologue) can be estimated as follows:

-

Probability of one specific H being ²H: 0.00015

-

Probability of the other 27 H atoms being ¹H: (0.99985)²⁷

-

Number of possible positions for the single deuterium: 28

Therefore, the approximate abundance is: 28 * 0.00015 * (0.99985)²⁷ ≈ 0.0042 or 0.42% .

This calculation indicates that approximately 0.42% of myristic acid molecules in nature contain a single deuterium atom. The abundance of molecules with multiple deuterium atoms is significantly lower.

Experimental Protocols for Determining Isotopic Abundance

The determination of the natural isotopic abundance of fatty acids like myristic acid is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step is typically required to increase their volatility.

Methodology:

-

Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Saponification and Transesterification: The extracted lipids are saponified to release the fatty acids from their glycerol backbone. The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF₃ in methanol).

-

Gas Chromatography (GC) Separation: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS) Analysis: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Isotopic Abundance Determination: The relative intensities of the ion peaks corresponding to the different isotopologues (e.g., the molecular ion peak M⁺ and the M+1, M+2, etc., peaks) are measured to determine the isotopic ratios. For deuterium, high-resolution mass spectrometry is often required to distinguish it from other isobaric interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H NMR and ¹³C NMR, can provide site-specific information about the isotopic distribution within a molecule without the need for derivatization.

Methodology:

-

Sample Preparation: The purified myristic acid is dissolved in a suitable deuterated solvent.

-

NMR Data Acquisition:

-

²H NMR: A deuterium NMR spectrum is acquired. The chemical shift of the deuterium signals indicates their position in the molecule, and the signal intensity is proportional to the abundance of deuterium at that specific site.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired. The relative intensities of the satellite peaks flanking the main ¹³C signals, which arise from ¹³C-¹³C coupling, can be used to determine the abundance of ¹³C at specific positions.

-

-

Quantitative Analysis: The integrals of the NMR signals are carefully measured and calibrated against an internal standard of known concentration and isotopic abundance to determine the absolute site-specific isotopic abundances.

Biological Significance and Signaling Pathways

Myristic acid is not merely a structural component of lipids; it is also actively involved in crucial cellular signaling pathways.

Protein N-Myristoylation

N-myristoylation is a co-translational or post-translational modification where myristic acid is attached to the N-terminal glycine residue of a target protein.[4][5][8] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[5][9] Myristoylation plays a critical role in protein targeting to membranes, signal transduction, and protein-protein interactions.[4][9]

Caption: Protein N-Myristoylation Pathway.

CD36-Mediated eNOS Activation

Myristic acid can act as a signaling molecule by interacting with the cell surface receptor CD36. This interaction triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. This activation is dependent on AMP-activated protein kinase (AMPK).[1][10]

Caption: Myristic Acid-CD36-eNOS Signaling Pathway.

Conclusion

This technical guide has provided a detailed overview of the natural abundance of deuterated myristic acid, grounded in the fundamental principles of isotopic distribution. The presented data and experimental protocols offer a valuable resource for researchers in the fields of biochemistry, pharmacology, and analytical chemistry. Furthermore, the visualization of key signaling pathways involving myristic acid underscores its biological importance beyond its role as a simple fatty acid. A thorough understanding of the natural isotopic composition of myristic acid is essential for the design and interpretation of studies involving isotopic labeling and for the development of novel therapeutic agents based on deuterated molecules.

References

- 1. Myristic acid stimulates endothelial nitric-oxide synthase in a CD36- and an AMP kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the analysis of the site-specific isotopic fractionation of metabolites such as fatty acids using anisotropic natural-abundance 2H NMR spectroscopy: application to conjugated linolenic methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Myristic Acid-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Myristic acid-d27 (perdeuterated myristic acid). This isotopically labeled saturated fatty acid is a valuable tool in metabolic research, drug development, and environmental analysis, primarily serving as an internal standard for mass spectrometry-based quantification of myristic acid.

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is implicated in various biological processes. The use of its stable isotope-labeled counterpart, this compound, allows for precise tracing and quantification in complex biological matrices. The synthesis of highly enriched this compound is crucial for its application, and rigorous analysis of its isotopic purity is necessary to ensure accurate experimental results. This guide details a common and effective method for its synthesis and the subsequent analytical procedures for quality control.

Synthesis of this compound

A robust and widely used method for the synthesis of perdeuterated saturated fatty acids is through hydrogen-deuterium (H/D) exchange under hydrothermal conditions, catalyzed by platinum on carbon (Pt/C). This method utilizes deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Hydrothermal H/D Exchange

This protocol is adapted from general procedures for the perdeuteration of saturated fatty acids.

Materials:

-

Myristic acid (C₁₄H₂₈O₂)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor (e.g., Parr reactor)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, combine myristic acid, D₂O, and a catalytic amount of 10% Pt/C. A typical ratio would be 1:20:0.1 by weight (myristic acid:D₂O:Pt/C).

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen). Heat the mixture to a high temperature (e.g., 200-250 °C) under elevated pressure for a specified duration (e.g., 24-48 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by mass spectrometry.

-

Reaction Workup (First Cycle): After the initial reaction period, cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture to remove the Pt/C catalyst. The filter cake should be washed with an organic solvent such as dichloromethane or diethyl ether to ensure complete recovery of the product.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the deuterated myristic acid into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

Repeated H/D Exchange Cycles: To achieve high isotopic enrichment (e.g., >98 atom % D), the crude deuterated myristic acid is subjected to one or two additional H/D exchange cycles.[1] For each subsequent cycle, the deuterated product from the previous step is used as the starting material, and fresh D₂O and Pt/C catalyst are added.

-

Final Purification: After the final H/D exchange cycle and workup, the crude this compound is purified. Standard purification techniques for fatty acids, such as silica gel column chromatography or recrystallization, can be employed to remove any remaining impurities.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is critical and is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

1. Derivatization:

To improve volatility and chromatographic performance, the carboxylic acid group of myristic acid is derivatized prior to GC-MS analysis. A common method is esterification to form the methyl ester or the pentafluorobenzyl (PFB) ester.

-

Methyl Ester Derivatization: React the this compound with a methylating agent such as diazomethane or by heating with BF₃-methanol.

-

Pentafluorobenzyl (PFB) Ester Derivatization: React the this compound with pentafluorobenzyl bromide (PFBBr) in the presence of a base like diisopropylethylamine (DIPEA).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to observe the entire mass spectrum of the derivatized this compound and in selected ion monitoring (SIM) mode to quantify the isotopic distribution.

3. Data Analysis:

The mass spectrum of the derivatized this compound will show a molecular ion peak (or a characteristic fragment ion) shifted by +27 mass units compared to the unlabeled myristic acid derivative. The isotopic purity is determined by examining the ion cluster around the molecular ion and calculating the relative abundance of the fully deuterated species (d27) compared to the less deuterated isotopologues (d0 to d26).

Quantitative Data

The isotopic purity of commercially available this compound is typically high, serving as a benchmark for synthetic efforts.

| Supplier | CAS Number | Chemical Formula | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 60658-41-5 | CD₃(CD₂)₁₂CO₂H | 255.54 | 98 | 99% (CP) |

| Santa Cruz Biotechnology | 60658-41-5 | C₁₄D₂₇HO₂ | 255.54 | 98% | - |

| Cambridge Isotope Laboratories | 60658-41-5 | CD₃(CD₂)₁₂COOH | 255.54 | 98% | 98% |

| Cayman Chemical | 60658-41-5 | C₁₄HD₂₇O₂ | 255.5 | ≥99% deuterated forms (d₁-d₂₇) | - |

Data sourced from publicly available product information.[2][3][4][5]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Isotopic Purity Analysis Workflow

Caption: Logical workflow for the determination of isotopic purity of this compound by GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. ckisotopes.com [ckisotopes.com]

- 3. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]

- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Pivotal Role of Myristic Acid in Protein N-Myristoylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation is a crucial lipid modification that involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a target protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in a vast array of cellular processes, including signal transduction, protein-protein interactions, and subcellular localization.[1][3][4] The addition of the myristoyl group increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes and the hydrophobic domains of other proteins.[3][5] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, and infectious diseases, making NMT a promising therapeutic target.[2][6][7] This guide provides an in-depth technical overview of the role of myristic acid in protein N-myristoylation, covering the core biochemical processes, quantitative data, experimental protocols, and key signaling pathways.

The Biochemical Core of N-Myristoylation

The process of N-myristoylation is a highly specific and regulated enzymatic reaction. It primarily occurs co-translationally, shortly after the initiator methionine is cleaved from the nascent polypeptide chain to expose the N-terminal glycine.[2][3] However, post-translational myristoylation can also occur, often following the proteolytic cleavage of a protein, which exposes an internal glycine residue.[2][3]

The key enzyme, N-myristoyltransferase (NMT), utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the myristic acid donor.[4] The catalytic mechanism of NMT follows an ordered Bi-Bi reaction, where myristoyl-CoA binds to the enzyme first, inducing a conformational change that creates a binding site for the N-terminal glycine of the substrate protein.[2][8] The enzyme then catalyzes the formation of a stable amide bond between the myristoyl group and the α-amino group of the glycine residue.[1] In humans, two NMT isozymes, NMT1 and NMT2, have been identified, and they share a high degree of sequence similarity but can have distinct substrate specificities and cellular functions.[9]

The substrate recognition by NMT is primarily determined by the N-terminal amino acid sequence of the target protein. While an absolute requirement is the presence of a glycine at the N-terminus (position 2 after the initiator methionine is removed), the surrounding amino acids also influence the efficiency of myristoylation, forming a loose consensus sequence.[2][4][10]

Quantitative Data in N-Myristoylation

The efficiency and specificity of N-myristoylation can be quantitatively described by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the affinity of NMT for its substrates (myristoyl-CoA and the target peptide) and the enzyme's catalytic efficiency.

N-Myristoyltransferase Kinetic Parameters

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | - | - | [11] |

| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | - | - | [11] |

| Human NMT1 | Hs pp60src(2-9) peptide | 2.76 ± 0.21 | - | - | [11] |

| Human NMT2 | Hs pp60src(2-9) peptide | 2.77 ± 0.14 | - | - | [11] |

| Human NMT1 | ARF6 peptide (with myristoyl-CoA) | 5.0 ± 0.8 | 0.45 ± 0.01 | 9.0 x 10⁴ | [12] |

| Human NMT1 | ARF6 peptide (with acetyl-CoA) | 40.0 ± 0.5 | 0.36 ± 0.01 | 9.0 x 10³ | [12] |

Substrate Specificity of Human NMT

| Peptide Sequence (Source) | Relative NMT Activity (%) | Reference |

| GNAAAARR (Src Family Kinase consensus) | 100 | [13] |

| GNAASARR | High | [13] |

| GCAAAARR | Moderate | [13] |

| GAAIAARR | Low | [13] |

| GNAFAARR | Very Low | [13] |

Key Signaling Pathways Involving N-Myristoylation

N-myristoylation is integral to the proper functioning of numerous signaling pathways by directing proteins to membranes where they can interact with their respective partners and effectors.

Src Family Kinase Signaling

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[1] N-myristoylation of the N-terminal glycine is essential for their localization to the plasma membrane and subsequent activation.[3] Without this modification, SFKs remain in the cytoplasm and are unable to perform their signaling functions.[3]

G Protein Signaling

The α-subunits of heterotrimeric G proteins are critical components of G protein-coupled receptor (GPCR) signaling pathways. Several Gα subunits, particularly those of the Gαi/o family, are N-myristoylated. This lipid modification is crucial for their membrane association and interaction with Gβγ subunits and downstream effectors.[14] The myristoyl group can also undergo a "myristoyl switch," where its exposure is regulated by the nucleotide-binding state of the Gα subunit.[15]

HIV-1 Gag Trafficking and Assembly

The Gag polyprotein of the Human Immunodeficiency Virus (HIV-1) is a prime example of a virally encoded protein that hijacks the host cell's N-myristoylation machinery.[16] N-myristoylation of the N-terminal glycine of the Gag matrix (MA) domain is essential for its targeting to the plasma membrane, where viral assembly and budding occur.[17][18] A myristoyl switch mechanism, regulated by Gag multimerization and interaction with specific membrane lipids like PI(4,5)P2, controls the exposure of the myristoyl group and subsequent membrane binding.[16][17]

Experimental Protocols

A variety of experimental techniques are employed to study protein N-myristoylation, from in vitro enzyme assays to in vivo metabolic labeling and proteomic analysis.

In Vitro N-Myristoyltransferase (NMT) Activity Assay

This assay measures the enzymatic activity of NMT by quantifying the transfer of a labeled myristoyl group from myristoyl-CoA to a synthetic peptide substrate.

Workflow Diagram:

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA), purified NMT enzyme (in the nanogram range), synthetic peptide substrate with an N-terminal glycine (e.g., from a known myristoylated protein, at a concentration around its Km), and [³H]myristoyl-CoA (as the labeled myristic acid donor).[19]

-

Initiation and Incubation: Initiate the reaction by adding one of the components (typically the enzyme or peptide substrate) to the pre-warmed mixture. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).

-

Separation: Separate the [³H]myristoylated peptide product from the unreacted [³H]myristoyl-CoA. A common method is to spot the reaction mixture onto P81 phosphocellulose paper discs. The positively charged peptide will bind to the negatively charged paper, while the unreacted myristoyl-CoA can be washed away.[19]

-

Quantification: Place the washed P81 paper discs into scintillation vials with scintillation cocktail and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the NMT enzyme based on the amount of radioactivity incorporated per unit of time and enzyme concentration.

Metabolic Labeling and Detection of Myristoylated Proteins using Click Chemistry

This in vivo method allows for the identification and visualization of myristoylated proteins within a cellular context. It involves introducing a myristic acid analog containing a "clickable" functional group (e.g., an alkyne) into the cells, which is then incorporated into proteins by the cellular NMT. The tagged proteins can then be detected by a click chemistry reaction with a fluorescent or biotinylated probe.

Workflow Diagram:

Detailed Methodology:

-

Metabolic Labeling: Culture cells of interest in appropriate media. Replace the media with fresh media containing the alkyne-modified myristic acid analog, such as 12-azidododecanoic acid (YnMyr).[12][20] Incubate the cells for a period sufficient for protein synthesis and turnover (e.g., 4-24 hours).

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the protein lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[21] This typically includes an azide-containing detection probe (e.g., an azide-fluorophore for in-gel fluorescence or azide-biotin for affinity purification), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and improve reaction efficiency.[21]

-

Analysis:

-

In-gel Fluorescence: If a fluorescent probe was used, the proteins can be separated by SDS-PAGE, and the gel can be imaged using a fluorescence scanner to visualize the myristoylated proteins.[12]

-

Affinity Purification and Western Blotting/Mass Spectrometry: If a biotinylated probe was used, the biotin-tagged myristoylated proteins can be enriched from the lysate using streptavidin-coated beads. The enriched proteins can then be analyzed by Western blotting with an antibody against a specific protein of interest or subjected to mass spectrometry for proteome-wide identification of myristoylated proteins.[1][6]

-

Mass Spectrometry for the Identification of N-Myristoylated Proteins

Mass spectrometry (MS) is a powerful tool for the definitive identification of N-myristoylated proteins and the precise localization of the modification site.

Workflow Diagram:

Detailed Methodology:

-

Sample Preparation: Isolate the protein or protein mixture of interest. This can be achieved through immunoprecipitation of a specific protein or affinity purification of metabolically labeled proteins. The proteins are then typically separated by SDS-PAGE.

-

Proteolytic Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, most commonly trypsin. Alternatively, for complex mixtures, an in-solution digestion can be performed.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the m/z of the resulting fragment ions (MS2 or tandem MS scan).

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database using specialized software. The software attempts to match the experimental fragment ion spectra to theoretical spectra generated from the database sequences. A successful identification of a myristoylated peptide will show a mass shift corresponding to the mass of the myristoyl group (210.198 Da) on the N-terminal glycine-containing peptide.[22] The fragmentation pattern in the MS/MS spectrum provides definitive evidence for the presence and location of the modification.

Conclusion

Myristic acid, through the process of N-myristoylation, plays a multifaceted and indispensable role in cellular biology. This seemingly simple lipid modification profoundly impacts protein function by mediating membrane targeting, influencing protein conformation, and facilitating protein-protein interactions. The intricate regulation of N-myristoylation and its involvement in critical signaling pathways underscore its importance in health and disease. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this vital post-translational modification, paving the way for the development of novel therapeutic strategies targeting diseases where N-myristoylation is dysregulated.

References

- 1. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]

- 3. The consensus motif for N-myristoylation of plant proteins in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 6. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 8. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 9. How HIV-1 Gag assembles in cells: putting together pieces of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Insights into HIV Assembly and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 20. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Myristic Acid-d27: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Myristic acid-d27, a deuterated analog of myristic acid. This stable isotope-labeled compound is a crucial tool in metabolic research, proteomics, and drug discovery, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. This document outlines its chemical properties, supplier information, detailed experimental protocols for its use, and its relevance in key signaling pathways.

Core Properties and Supplier Information

This compound, also known as tetradecanoic-d27 acid, is a saturated fatty acid where all 27 hydrogen atoms on the acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 60658-41-5 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₄HD₂₇O₂ | [3][4][6][7][8] |

| Molecular Weight | 255.54 g/mol | [1][5][7][9][10] |

| Synonyms | Tetradecanoic-d27 acid, C14:0-d27, FA 14:0-d27 | [1][3][4][6][7][8] |

| Appearance | Solid | [3][6][8] |

| Melting Point | 52-54 °C | [1][11] |

| Boiling Point | 250 °C at 100 mmHg | [1][11] |

| Isotopic Purity | ≥98 atom % D | [1][5] |

| Chemical Purity | ≥98% | [9][10] |

| Solubility | Soluble in DMF (~15 mg/ml), DMSO (~12 mg/ml), and Ethanol (~15 mg/ml) | [3][6][8][12][13][14] |

| Storage Temperature | Room temperature or -20°C | [4][9][12][14] |

Major Suppliers

A non-exhaustive list of suppliers for this compound is provided below for informational purposes.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| FB Reagents | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

Synthesis of Deuterated Myristic Acid

The synthesis of deuterated fatty acids like this compound typically involves H/D exchange reactions.[6][15][16] One common method utilizes a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterated water (D₂O) under hydrothermal conditions.[6] This process is repeated multiple times to achieve a high degree of deuterium incorporation (≥98%).[6]

Experimental Protocols: Quantification of Myristic Acid

This compound is primarily used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8][13][14] The following is a generalized protocol for the analysis of total fatty acids in a biological sample, such as plasma or cell culture, using GC-MS.

1. Sample Preparation and Lipid Extraction

-

To a known quantity of the biological sample (e.g., 0.5 x 10⁶ cells or 200 µL of plasma), add a precise amount of this compound from a stock solution.[17]

-

For total fatty acid analysis, perform saponification by adding a methanolic sodium hydroxide solution and heating to release fatty acids from complex lipids.

-

Acidify the sample to protonate the fatty acids.[3]

-

Extract the lipids using an organic solvent system, such as a chloroform:methanol mixture or iso-octane.[4][17]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic layer containing the fatty acids to a new tube.[4]

2. Derivatization

-

To increase volatility for GC analysis, the fatty acids must be derivatized. A common method is the formation of fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[3][4][18]

-

For FAMEs: Add a reagent like 14% boron trifluoride in methanol (BF₃-methanol) and heat the sample.[4] After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.[19]

-

For PFB esters: Dry the extracted fatty acids and add a solution of PFB bromide in acetonitrile and a catalyst like diisopropylethylamine.[3][18]

-

Dry the derivatized sample under a stream of nitrogen and reconstitute it in a suitable solvent for injection (e.g., iso-octane or hexane).[18]

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI is often preferred for PFB esters due to its high sensitivity.[3][18]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the analyte and the internal standard, maximizing sensitivity and selectivity.

-

4. Data Analysis

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled myristic acid and a constant concentration of this compound.

-

The ratio of the peak area of the analyte (unlabeled myristic acid) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of myristic acid in the biological samples is then determined from this calibration curve.[4]

Role in Signaling Pathways: N-Myristoylation

Myristic acid is not just a metabolic fuel; it plays a critical role in cellular signaling through a post-translational modification known as N-myristoylation.[2][12][20][21] This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT).[2][20]

Myristoylation is crucial for:

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes, which is often a prerequisite for their function in signal transduction.[2][20][21]

-

Protein-Protein Interactions: The lipid moiety can mediate interactions with other proteins, influencing the formation of signaling complexes.[2][20][21]

-

Signal Transduction: Many proteins involved in signaling cascades, including protein kinases (e.g., c-Src), G-proteins, and their receptors, are myristoylated.[2][21] This modification is essential for the proper functioning of pathways that regulate cell growth, differentiation, and apoptosis.[2][21]

The attachment of the myristoyl group can be regulated, acting as a "myristoyl switch" that controls the protein's localization and activity in response to cellular signals.[2][12]

Visualizations

Experimental Workflow for Fatty Acid Quantification

Caption: Workflow for quantifying myristic acid using this compound as an internal standard.

N-Myristoylation Signaling Pathway

Caption: The role of N-myristoylation in protein localization and signal transduction.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoylation - Wikipedia [en.wikipedia.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. benchchem.com [benchchem.com]

- 5. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Documents download module [ec.europa.eu]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]

- 10. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 12. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. apo.ansto.gov.au [apo.ansto.gov.au]

- 16. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

Myristic Acid-d27: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and stability of Myristic acid-d27 (tetradecanoic-d27 acid), a deuterated analog of myristic acid. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other advanced applications.

Core Properties of this compound

This compound is a saturated fatty acid where all 27 hydrogen atoms on the acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous myristic acid.

| Property | Value |

| Chemical Formula | C₁₄HD₂₇O₂ |

| Molecular Weight | ~255.5 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Deuterium Incorporation | ≥99% |

Solubility Profile

This compound, being a long-chain fatty acid, is poorly soluble in aqueous solutions but exhibits good solubility in various organic solvents. The selection of an appropriate solvent is crucial for the preparation of stock solutions and for ensuring the accuracy of experimental results.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (approximate) |

| Ethanol | 15 mg/mL[1][2][3] |

| Dimethylformamide (DMF) | 15 mg/mL[1][2][3] |

| Dimethyl sulfoxide (DMSO) | 12 mg/mL[1][2][3] |

For comparison, the aqueous solubility of unlabeled myristic acid is very low, reported to be 22 mg/L at 30°C[4]. The solubility of fatty acids is influenced by the polarity of the solvent, with non-polar lipids being more soluble in non-polar solvents.

Chemical Stability and Storage

Proper storage and handling are paramount to maintain the integrity and extend the shelf life of this compound.

Table 2: Stability and Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Storage Temperature | -20°C is recommended for long-term storage.[1][3][5] Some suppliers suggest room temperature storage is also acceptable.[6][7][8] |

| Long-Term Stability | ≥ 4 years when stored at -20°C.[1][3] One source suggests a stability of 5 years at room temperature.[8] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[9] |

| Handling | Prepare stock solutions by dissolving in a suitable organic solvent, which should be purged with an inert gas.[1] |

The deuterium labeling in this compound is stable and not expected to exchange with protons from the solvent under normal handling and storage conditions.

Potential Degradation Pathways

While this compound is a stable compound, it can be susceptible to degradation under stressful conditions. The primary degradation pathways for long-chain saturated fatty acids include:

-

Oxidation: Although less susceptible than unsaturated fatty acids, the aliphatic chain can undergo oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents. This can lead to the formation of shorter-chain fatty acids, aldehydes, and ketones.

-

Esterification: In the presence of alcohols and an acid catalyst, this compound can undergo esterification to form the corresponding fatty acid ester.

-

Decarboxylation: At very high temperatures, decarboxylation can occur, leading to the formation of tridecane-d27.

Forced degradation studies are recommended to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Micro-centrifuge

-

HPLC or GC-MS system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an amount of this compound that is expected to be in excess of its solubility into a series of vials.

-

Add a precise volume of the solvent to each vial.

-

Vortex the vials vigorously for 2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a minimum of 24 hours to ensure that the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the supernatant without disturbing the pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Protocol for Assessing Stability (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV-Vis spectrophotometer or photostability chamber

-

Oven

-

LC-MS/MS or GC-MS system

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C) in an oven for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light of a known wavelength and intensity in a photostability chamber for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating LC-MS/MS or GC-MS method.

-

The method should be capable of separating the intact this compound from any potential degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

-

Characterize the structure of the degradation products using mass spectrometry.

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for assessing the solubility and stability of this compound.

Caption: Workflow for assessing the solubility and stability of this compound.

This comprehensive guide provides essential technical information and practical protocols to aid researchers in the effective use and management of this compound. Adherence to these guidelines will help ensure the quality and reliability of experimental data in research and drug development settings.

References

- 1. Neutral fat hydrolysis and long-chain fatty acid oxidation during anaerobic digestion of slaughterhouse wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. academic.oup.com [academic.oup.com]

- 6. byjus.com [byjus.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myristic Acid-d27: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for Myristic acid-d27. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated fatty acid in a laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of myristic acid, a saturated fatty acid with a 14-carbon chain. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2][3][4]

| Property | Value | Source |

| Synonyms | Tetradecanoic-d27 acid, C14:0-d27, FA 14:0-d27 | [1][5][6] |

| CAS Number | 60658-41-5 | [1][2][5][7][8][9][10][11] |

| Molecular Formula | CD₃(CD₂)₁₂COOH | [8][9][10] |

| Molecular Weight | 255.54 g/mol | [8][9][12] |

| Form | Solid | [1][2][6][11] |

| Melting Point | 52-54 °C | [3][9] |

| Boiling Point | 250 °C at 100 mmHg | [3][9] |

| Flash Point | 113 °C (closed cup) | [9] |

| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~12 mg/ml), and DMF (~15 mg/ml) | [1][6][11] |

| Purity | ≥95% | [6] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₂₇) | [1][2][6][11] |

Safety and Handling

This compound should be handled with care in a laboratory setting. The following information is a summary of the key safety and handling precautions.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

-

Respiratory Irritation: May cause respiratory irritation.[5][7][8]

-

Skin Sensitization: May cause an allergic skin reaction.[2][5]

-

Carcinogenicity: Suspected of causing cancer.[5]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety goggles with side-shields.

-

Hand Protection: Protective gloves.

-

Skin and Body Protection: Impervious clothing.

-

Respiratory Protection: A suitable respirator should be used, especially when handling the solid form to avoid dust inhalation.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[6][7] Use only in a well-ventilated area or outdoors.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5][7] Recommended storage temperature is -20°C for long-term stability (≥4 years).[6] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

First Aid Measures

-

After Inhalation: Move the person to fresh air and seek medical attention.[5]

-

After Skin Contact: Wash with plenty of soap and water.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6][11]

Preparation of a Stock Solution

A stock solution of this compound can be prepared by dissolving the solid in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[6]

General Protocol for Quantification of Myristic Acid in Biological Samples using this compound as an Internal Standard

This protocol outlines the general steps for the extraction and quantification of myristic acid from biological samples.

Caption: Experimental workflow for fatty acid quantification.

Methodology:

-

Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue homogenate) and keep them on ice.

-

Addition of Internal Standard: Add a known amount of this compound stock solution to each sample.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch method (chloroform:methanol, 2:1 v/v).

-

Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic KOH) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Derivatization: The free fatty acids are then derivatized to make them more volatile for GC-MS analysis or to improve ionization for LC-MS. Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) or esterification with pentafluorobenzyl bromide (PFBBr).

-

GC-MS or LC-MS Analysis: The derivatized sample is injected into the GC-MS or LC-MS system. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to myristic acid and this compound.

-

Quantification: A calibration curve is generated using known concentrations of unlabeled myristic acid and a fixed concentration of this compound. The concentration of myristic acid in the biological samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Signaling Pathway

Myristic acid is a 14-carbon saturated fatty acid that plays a role in various cellular processes, most notably in protein N-myristoylation.[1]

N-Myristoylation Signaling Pathway

N-myristoylation is a lipid modification where myristic acid is attached to the N-terminal glycine of a protein.[10] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for protein-membrane interactions and signal transduction.[8][10]

Caption: N-Myristoylation signaling pathway.

Pathway Description:

-

Activation of Myristic Acid: Myristic acid is first activated to its coenzyme A thioester, myristoyl-CoA, by the enzyme acyl-CoA synthetase.

-

Transfer to Protein: N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.

-

Cellular Functions: The attached myristoyl group acts as a hydrophobic anchor, facilitating the localization of the protein to cellular membranes.[8] This membrane association is critical for the function of many signaling proteins, including G proteins and protein kinases, thereby playing a key role in various signal transduction pathways.[8] N-myristoylation also mediates protein-protein interactions.[8]

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard allows for accurate and precise quantification of myristic acid in complex biological matrices. Adherence to the safety and handling guidelines outlined in this document is crucial for ensuring a safe laboratory environment. The provided experimental protocol and pathway information serve as a foundation for the successful application of this compound in research.

References

- 1. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. netascientific.com [netascientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Applications of Deuterated Fatty Acids in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated fatty acids are powerful tools in biomedical research, offering unique advantages for studying lipid metabolism, combating oxidative stress, and improving analytical accuracy in lipidomics. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, these modified fatty acids exhibit a significant kinetic isotope effect (KIE), which dramatically slows the rate of reactions involving carbon-hydrogen bond cleavage. This guide provides an in-depth overview of the core applications of deuterated fatty acids, with a focus on their use as therapeutic agents against lipid peroxidation, as tracers for metabolic flux analysis, and as internal standards for mass spectrometry. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the knowledge to effectively integrate these valuable compounds into their studies.

Introduction: The Power of the Kinetic Isotope Effect

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS). This initiates a destructive chain reaction known as lipid peroxidation, which generates cytotoxic byproducts and has been implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and aging.[1][2]

The substitution of hydrogen with deuterium at these vulnerable bis-allylic sites creates a stronger C-D bond compared to the native C-H bond. This difference in bond energy leads to a significant kinetic isotope effect (KIE), where the rate of hydrogen abstraction is dramatically reduced.[2] This simple yet profound modification can effectively halt the lipid peroxidation chain reaction at its initiation step, offering a novel therapeutic strategy that does not rely on traditional antioxidant mechanisms.[1]

Therapeutic Applications: Quenching the Fire of Lipid Peroxidation

The primary therapeutic application of deuterated PUFAs (D-PUFAs) lies in their ability to protect cells from oxidative damage. By incorporating into cellular membranes in place of their hydrogenated counterparts, D-PUFAs act as "peroxidation-resistant" building blocks, preserving membrane integrity and function.

Neurodegenerative Diseases

Oxidative stress and lipid peroxidation are key pathological features of many neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1][3] Studies in animal models have shown that dietary supplementation with D-PUFAs can significantly reduce markers of lipid peroxidation in the brain and, in some cases, ameliorate cognitive deficits.[3][4][5]

Atherosclerosis

The oxidative modification of lipoproteins is a critical event in the development of atherosclerosis. Research in mouse models has demonstrated that D-PUFA treatment can markedly decrease markers of lipid peroxidation in both the liver and plasma, leading to reduced plasma cholesterol levels and a decrease in atherosclerotic lesion formation.[6]

Data Presentation: Efficacy of D-PUFAs in Reducing Lipid Peroxidation Markers

The following table summarizes the observed reduction in key lipid peroxidation markers following D-PUFA treatment in various preclinical models.

| Model System | D-PUFA Used | Marker Measured | Tissue/Fluid | % Reduction (vs. Control) | Reference(s) |

| Q140 KI Mouse Model of Huntington's Disease | Deuterated Linoleic Acid | F2-Isoprostanes | Striatum | ~80% | [5] |

| APOE3-Leiden.CETP Mouse Model | D-PUFA Mix | F2-Isoprostanes | Liver & Plasma | ~80% | [6] |

| APOE3-Leiden.CETP Mouse Model | D-PUFA Mix | Prostaglandin F2α | Liver & Plasma | ~40% | [6] |

| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA Mix | F2-Isoprostanes & Neuroprostanes | Brain | Significant Reduction | [4] |

Data Presentation: Kinetic Isotope Effect (KIE) of Deuterated Fatty Acids

The KIE (kH/kD) quantifies the reduction in the reaction rate due to isotopic substitution. A higher KIE indicates a more significant protective effect.

| Fatty Acid | Deuterated Analogue | KIE (kH/kD) | Conditions | Reference(s) |

| Linoleic Acid | 11,11-D2-Linoleic Acid | 23.0 ± 2.3 | 0.5 M α-tocopherol, 37°C | [1] |

| α-Linolenic Acid | 11,11-D2-α-Linolenic Acid | 36.1 ± 3.6 | 0.5 M α-tocopherol, 37°C | [1] |

| α-Linolenic Acid | 14,14-D2-α-Linolenic Acid | 35.9 ± 3.6 | 0.5 M α-tocopherol, 37°C | [1] |

| α-Linolenic Acid | 11,11,14,14-D4-α-Linolenic Acid | 32.3 ± 3.2 | 0.5 M α-tocopherol, 37°C | [1] |

Signaling Pathway: Lipid Peroxidation and Ferroptosis

Lipid peroxidation is a central driver of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. D-PUFAs can inhibit ferroptosis by preventing the initial peroxidation event.

Caption: The Ferroptosis Pathway and the Protective Role of D-PUFAs.

Applications in Mass Spectrometry and Lipidomics

Accurate quantification of lipids is essential for understanding their roles in health and disease. Deuterated fatty acids are indispensable tools in mass spectrometry-based lipidomics, primarily serving as internal standards.

Internal Standards for Accurate Quantification

An ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer) but is distinguishable by its mass. Deuterated lipids are considered the "gold standard" for IS because their physicochemical properties are nearly identical to their endogenous counterparts.[7] By adding a known amount of a deuterated lipid standard to a sample at the beginning of the workflow, any variations in sample handling or instrument response can be normalized, leading to highly accurate and precise quantification.

Experimental Workflow: Lipidomics using Deuterated Internal Standards

The following diagram illustrates a typical workflow for a lipidomics experiment employing deuterated internal standards.

Caption: A typical experimental workflow for quantitative lipidomics.

Metabolic Tracing and Flux Analysis

Stable isotope-labeled molecules are invaluable for tracing the metabolic fate of nutrients in vivo and in vitro. Deuterated fatty acids can be used to follow their absorption, distribution, and conversion into other lipid species. For example, by administering deuterated water (D₂O), researchers can measure the de novo synthesis of fatty acids by tracking the incorporation of deuterium into newly synthesized lipid molecules.[8][9] This allows for the quantification of fatty acid synthesis rates in different tissues and under various physiological or pathological conditions.

Experimental Workflow: In Vivo Metabolic Tracing

This diagram outlines the key steps in an in vivo study using deuterated fatty acids to trace metabolic pathways.

Caption: Workflow for in vivo metabolic tracing with deuterated fatty acids.

Experimental Protocols

This section provides an overview of key experimental methodologies.

In Vitro Model of Oxidative Stress

Objective: To assess the protective effect of D-PUFAs against chemically-induced oxidative stress in cell culture.

-

Cell Culture: Plate cells (e.g., human fibroblasts, HTR-8/SVneo) and allow them to adhere and acclimate for 24 hours.[10]

-

D-PUFA Pre-treatment: Supplement the culture medium with the desired concentration of D-PUFA (e.g., 10 µg/mL of deuterated linoleic acid) or non-deuterated control fatty acid. Incubate for a period sufficient for cellular uptake and incorporation (e.g., 24-72 hours).[11]

-

Induction of Oxidative Stress: Remove the fatty acid-containing medium, wash the cells with PBS, and add fresh medium containing an oxidizing agent. A common agent is tert-butyl hydroperoxide (t-BHP or t-BuOOH) at a concentration of 25-50 µM for 4-24 hours.[10][12]

-

Assessment of Cell Viability and Lipid Peroxidation:

-

Cell Viability: Use assays such as MTT or ATP content measurement (e.g., CellTiter-Glo®).[10]

-

Lipid Peroxidation: Measure levels of byproducts like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) using commercially available kits or LC-MS/MS analysis.[13] Alternatively, use fluorescent probes like BODIPY™ 581/591 C11.[14]

-

Lipid Extraction for Mass Spectrometry (Folch Method)

Objective: To extract total lipids from a biological sample for subsequent MS analysis.

-

Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer. For plasma/serum, use a small aliquot directly.

-

Internal Standard Spiking: Add a precise amount of a deuterated lipid internal standard mix to the homogenate.

-

Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[7][15]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and vortex for 30 seconds. Centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to separate the aqueous (upper) and organic (lower) phases.[15]

-

Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[15]

In Vivo D-PUFA Supplementation in a Mouse Model

Objective: To evaluate the in vivo effects of dietary D-PUFAs on disease pathology.

-

Animal Model: Use a relevant transgenic mouse model (e.g., APP/PS1 for Alzheimer's disease).[4]

-

Diet Formulation: Prepare two custom diets: a control diet with hydrogenated PUFAs (H-PUFAs) and an experimental diet where the H-PUFAs are replaced with D-PUFAs (e.g., 1.2% of the diet by weight). Ensure the overall fat, protein, and carbohydrate content is identical between the two diets.[6]

-

Dietary Intervention: Feed the mice the respective diets for a prolonged period (e.g., 5 months).[4][5]

-

Outcome Measures:

-

Behavioral Testing: Perform cognitive and motor tests relevant to the disease model.

-

Biochemical Analysis: At the end of the study, collect tissues (brain, liver) and plasma. Analyze for:

-

Conclusion

Deuterated fatty acids represent a versatile and powerful class of molecules for biomedical research. Their ability to quell lipid peroxidation through the kinetic isotope effect opens up new therapeutic avenues for a host of diseases rooted in oxidative stress. Furthermore, their utility as highly accurate internal standards and as metabolic tracers makes them indispensable for modern lipidomics and the study of metabolic diseases. The methodologies and data presented in this guide aim to provide researchers with a solid foundation for harnessing the potential of deuterated fatty acids in their own investigations.

References

- 1. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 3. neurology.org [neurology.org]

- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biojiva.com [biojiva.com]

- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of linoleic acid peroxide, malondialdehyde and 4-hydroxynonenal towards human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Myristic Acid in Human Plasma by LC-MS/MS using Myristic Acid-d27 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of myristic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes myristic acid-d27 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The workflow involves a straightforward protein precipitation for sample preparation, followed by derivatization of the fatty acids with dimethylaminoethanol (DMAE) to enhance chromatographic retention and mass spectrometric sensitivity. The developed method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of myristic acid in a biological matrix.

Introduction

Myristic acid (C14:0) is a saturated fatty acid that plays various roles in biological systems, from being a component of cellular membranes to its involvement in protein modification through myristoylation. Accurate quantification of myristic acid in biological matrices like plasma is crucial for understanding its role in health and disease. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous molecules. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of myristic acid in human plasma.

Experimental

Materials and Reagents

-

Myristic Acid: Sigma-Aldrich

-

This compound: Cayman Chemical[3]

-

Acetonitrile (LC-MS grade): Fisher Scientific

-

Methanol (LC-MS grade): Fisher Scientific